Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride typically involves the following steps:
-
Formation of the Benzofuran Ring: : The benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
-
Amination: : The introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines under basic conditions.
-
Esterification: : The carboxylate group is introduced through esterification reactions, typically using ethyl bromoacetate in the presence of a base such as sodium carbonate .
-
Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt, which can be achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and substituted benzofurans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and pathways.
Medicine: Its potential anti-tumor and antibacterial properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to inhibit key enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent cell proliferation.
Comparison with Similar Compounds
Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride can be compared with other benzofuran derivatives such as:
Ethyl 3-amino-2,3-dihydrobenzofuran-2-carboxylate: Similar structure but with the carboxylate group at a different position.
Ethyl 3-amino-2,3-dihydrobenzofuran-4-carboxylate: Another positional isomer with different biological activities.
Ethyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate: Known for its anti-inflammatory properties.
The uniqueness of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
ethyl 3-amino-2H-1-benzofuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-2-14-10(13)11(12)7-15-9-6-4-3-5-8(9)11;/h3-6H,2,7,12H2,1H3;1H |
InChI Key |
MTGYRSPEQQJEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(COC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.